molecular formula C12H14ClNO4 B15180419 N-(3-(4-Chlorophenyl)-3-oxopropyl)-DL-serine CAS No. 92515-06-5

N-(3-(4-Chlorophenyl)-3-oxopropyl)-DL-serine

Cat. No.: B15180419
CAS No.: 92515-06-5
M. Wt: 271.69 g/mol
InChI Key: MTSIZUSNQOPFLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(4-Chlorophenyl)-3-oxopropyl)-DL-serine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a chlorophenyl group attached to a serine backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-Chlorophenyl)-3-oxopropyl)-DL-serine typically involves the reaction of 4-chlorobenzaldehyde with serine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Condensation Reaction: 4-chlorobenzaldehyde reacts with serine in the presence of a base catalyst.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-Chlorophenyl)-3-oxopropyl)-DL-serine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-(3-(4-Chlorophenyl)-3-oxopropyl)-DL-serine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(4-Chlorophenyl)-3-oxopropyl)-DL-serine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(4-Chlorophenyl)-3-oxopropyl)-DL-serine stands out due to its unique combination of a chlorophenyl group and a serine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

92515-06-5

Molecular Formula

C12H14ClNO4

Molecular Weight

271.69 g/mol

IUPAC Name

2-[[3-(4-chlorophenyl)-3-oxopropyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C12H14ClNO4/c13-9-3-1-8(2-4-9)11(16)5-6-14-10(7-15)12(17)18/h1-4,10,14-15H,5-7H2,(H,17,18)

InChI Key

MTSIZUSNQOPFLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CCNC(CO)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.